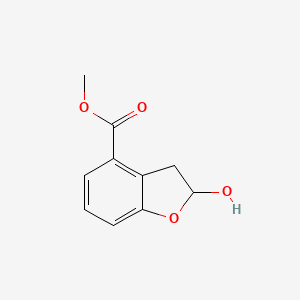

Methyl 2-hydroxy-2,3-dihydrobenzofuran-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-hydroxy-2,3-dihydrobenzofuran-4-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by the presence of a methyl ester group at the 4-position and a hydroxyl group at the 2-position of the dihydrobenzofuran ring. It has a molecular formula of C10H10O4 and a molecular weight of 194.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-2,3-dihydrobenzofuran-4-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or phenoxyalkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often employs scalable synthetic routes that ensure high yields and purity. These methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2,3-dihydrobenzofuran-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of ethers or amines.

Scientific Research Applications

Methyl 2-hydroxy-2,3-dihydrobenzofuran-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2,3-dihydrobenzofuran-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets .

Comparison with Similar Compounds

Similar Compounds

2-Methyl-2,3-dihydrobenzofuran: A structurally similar compound with a methyl group at the 2-position.

Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: Another benzofuran derivative with an acetamido and chloro substituent.

Uniqueness

Methyl 2-hydroxy-2,3-dihydrobenzofuran-4-carboxylate is unique due to the presence of both a hydroxyl and a methyl ester group, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

Methyl 2-hydroxy-2,3-dihydrobenzofuran-4-carboxylate is a compound belonging to the dihydrobenzofuran class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and neurology. This article explores the compound's biological activity through various studies, highlighting its anticancer properties, potential neuroprotective effects, and mechanisms of action.

Structure and Properties

This compound can be represented structurally as follows:

This compound features a benzofuran core, which is known for contributing to various pharmacological activities.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound. For instance:

- Study Overview : A study isolated several dihydrobenzofuran derivatives from P. barbatum, including this compound. The isolated compounds were screened against oral cancer (CAL-27) and lung cancer (NCI H460) cell lines using the MTT assay.

| Compound | IC50 (CAL-27) μM | IC50 (NCI H460) μM |

|---|---|---|

| This compound | 48.52 ± 0.95 | 53.24 ± 1.49 |

| Standard Drug | 97.76 ± 3.44 | N/A |

The results indicated that this compound exhibited a potent inhibitory effect on cancer cell proliferation, significantly outperforming the standard drug used in the study .

The mechanisms underlying its anticancer effects include:

- Induction of Apoptosis : Morphological changes and flow cytometry analysis confirmed that treatment with this compound induced apoptosis in cancer cells after 24 to 48 hours.

- Anti-Angiogenesis : The compound demonstrated anti-angiogenic properties with IC50 values of 8.2 ± 1.1 μM in chorioallantoic membrane assays, indicating its potential to inhibit new blood vessel formation necessary for tumor growth .

- Molecular Docking Studies : Docking studies suggested that the compound may target DNA and thymidylate synthase (TS), further elucidating its mechanism of action at the molecular level .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection:

Properties

CAS No. |

166599-85-5 |

|---|---|

Molecular Formula |

C10H10O4 |

Molecular Weight |

194.18 g/mol |

IUPAC Name |

methyl 2-hydroxy-2,3-dihydro-1-benzofuran-4-carboxylate |

InChI |

InChI=1S/C10H10O4/c1-13-10(12)6-3-2-4-8-7(6)5-9(11)14-8/h2-4,9,11H,5H2,1H3 |

InChI Key |

UISDDCDLKILLEF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2CC(OC2=CC=C1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.